4-[(5-Bromopyrimidin-2-yl)thio]aniline is an organic compound with significant relevance in synthetic organic chemistry and medicinal research. Its molecular formula is C10H8BrN3S, and it has a molecular weight of 282.16 g/mol. This compound features a bromopyrimidine moiety linked to an aniline group via a thioether bond, which imparts unique chemical and biological properties that differentiate it from other similar compounds. The compound is classified under the category of aromatic amines and heterocycles due to its structural characteristics.
The synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline typically employs nucleophilic substitution reactions. One common method involves the reaction of 5-bromopyrimidine with aniline or 4-aminothiophenol in the presence of a base such as potassium carbonate. The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
4-[(5-Bromopyrimidin-2-yl)thio]aniline exhibits versatility in undergoing various chemical reactions:
The mechanism of action for 4-[(5-Bromopyrimidin-2-yl)thio]aniline is primarily associated with its interactions with specific molecular targets, particularly enzymes. The compound may inhibit enzyme activity by binding to their active sites, thus blocking their function. This interaction is influenced by the bromopyrimidine moiety's ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules.
The compound's stability and reactivity can be influenced by factors such as temperature, solvent polarity, and the presence of other reactive species.
4-[(5-Bromopyrimidin-2-yl)thio]aniline has several applications across various fields:
The synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849035-61-6) hinges on nucleophilic aromatic substitution (NAS), a mechanism enabled by the electron-deficient pyrimidine ring. The 5-bromo substituent further enhances ring electrophilicity, facilitating attack by the thiol nucleophile (e.g., 4-aminothiophenol). This two-step process proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the C2 position of the pyrimidine, displacing a leaving group (typically chlorine or fluorine). The negatively charged intermediate is stabilized by ortho/para-positioned electron-withdrawing groups (EWGs), such as the bromine at C5. Subsequent expulsion of the leaving group restores aromaticity [1] [5]. Notably, fluorine serves as a superior leaving group in NAS compared to heavier halogens due to its high electronegativity and the rate-determining step being nucleophilic addition (not C–X bond cleavage) [5].
Optimization of the NAS reaction significantly impacts yield and purity. Key variables include:
Table 1: Reaction Optimization Parameters for Key Synthetic Steps [1] [5] [9]
Variable | Conditions Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Solvent | DMF, THF, DMSO, Acetonitrile | DMF | 68% vs. 45-52% (THF) |
Base Catalyst | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃ | Prevents over-oxidation |
Temperature Range | 80°C, 100°C, 120°C | 100°C | Maximizes SNAr rate; minimizes decomposition |
Reducing Agent (Nitro Reduction) | H₂/Pd-C, Zn/HCl, SnCl₂ | H₂/Pd-C | >95% conversion of nitro to amine |
Scaling NAS synthesis presents three major challenges:
The bioactivity and physicochemical properties of bromopyrimidine anilines are highly sensitive to regiochemistry:
Table 2: Impact of Regioisomerism and Linker Chemistry on Key Properties [1] [6]
Compound | CAS Number | Linker | Melting Point (°C) | logP | NAS Reactivity | Key Applications |
---|---|---|---|---|---|---|
4-[(5-Bromopyrimidin-2-yl)thio]aniline | 849035-61-6 | –S– | Not reported | 3.2 | High | Kinase inhibitors; Pd ligands |
4-((5-Bromopyrimidin-2-yl)oxy)aniline | 76660-37-2 | –O– | 67–69 | 1.11 | Moderate | Macitentan precursor |
5-Bromo-2-(phenylthio)pyrimidine | Not specified | –S– | Not reported | 2.8 | High | Intermediate for C–C coupling |
4-Bromopyrimidin-2-amine | 1160994-71-7 | N/A | Not reported | 0.9 | Low | None reported |
Table 3: Regioisomeric Effects on Biological Activity [1] [10]
Compound | Target Kinase | IC₅₀ (μM) | Structural Determinants |
---|---|---|---|
4-[(5-Bromopyrimidin-2-yl)thio]aniline | Akt (Protein Kinase B) | 1.2–3.8 | Thioether linker enables hydrophobic contact; aniline H-bonds |
4-Amino-3-bromopyridine | Kinase X | Inactive | Meta-bromine fails to activate ring for NAS |
4-((5-Bromopyrimidin-2-yl)oxy)aniline | hTERT G-quadruplex | Not reported | Ether linker reduces planarity and stacking |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: